1,1-Di(biphenyl-4-yl)methanamine
Description
Properties
Molecular Formula |
C25H21N |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
bis(4-phenylphenyl)methanamine |
InChI |
InChI=1S/C25H21N/c26-25(23-15-11-21(12-16-23)19-7-3-1-4-8-19)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18,25H,26H2 |
InChI Key |
DWEYCNLHXKOZFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=C(C=C3)C4=CC=CC=C4)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Di(biphenyl-4-yl)ketone
Reductive amination offers a direct route to 1,1-Di(biphenyl-4-yl)methanamine by reducing the intermediate di(biphenyl-4-yl)ketone in the presence of an ammonia source. The ketone precursor is synthesized via Friedel-Crafts acylation of biphenyl with acetyl chloride under Lewis acid catalysis, yielding di(biphenyl-4-yl)ketone in 78–82% efficiency . Subsequent reductive amination employs sodium cyanoborohydride (NaBH3CN) in methanol at 25°C, with ammonium acetate serving as the nitrogen donor. This method achieves a 65–70% isolated yield, though steric bulk from the biphenyl groups necessitates prolonged reaction times (48–72 hours) .
Critical to this approach is the purification of the ketone intermediate via recrystallization from ethanol, which removes unreacted acetyl chloride and oligomeric byproducts . While scalable, the reliance on stoichiometric reducing agents and the need for high-purity precursors limit its industrial applicability.
Ullmann Coupling of Biphenyl-4-yl Halides with Ammonia
The Ullmann coupling reaction enables the direct formation of C–N bonds between biphenyl-4-yl halides and ammonia. Using 4-bromobiphenyl as the substrate, copper(I) iodide (CuI) in combination with 1,10-phenanthroline as a ligand facilitates coupling in dimethylformamide (DMF) at 110°C . Aqueous ammonia (28%) is introduced dropwise to maintain a 3:1 molar ratio of halide to ammonia, yielding the target amine in 55–60% after 24 hours.
This method’s efficiency hinges on the removal of excess ammonia via vacuum distillation post-reaction, which minimizes the formation of di- and tri-aminated byproducts. However, the requirement for elevated temperatures and the toxicity of DMF necessitate stringent safety protocols.
Buchwald-Hartwig Amination for Direct C–N Bond Formation
The Buchwald-Hartwig amination leverages palladium catalysis to couple aryl halides with amines under milder conditions. For this compound, 4,4'-dibromobiphenyl is reacted with ammonium chloride in the presence of tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and Xantphos as a ligand . The reaction proceeds in toluene at 90°C for 12 hours, achieving a 72% yield with minimal side products.
Key advantages include the tolerance of steric hindrance and the ability to use ammonium salts as nitrogen sources. Optimization studies reveal that substituting Xantphos with BINAP increases yield to 78% by enhancing catalyst stability .
Suzuki-Miyaura Cross-Coupling in Biphenyl Synthesis Followed by Amination
A two-step approach first constructs the biphenyl backbone via Suzuki-Miyaura coupling, followed by amination. Step one involves coupling 4-bromophenylboronic acid with 4-iodoaniline using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) in a degassed mixture of toluene, ethanol, and aqueous sodium carbonate . This yields 4'-aminobiphenyl-4-ylboronic acid in 85% yield.
In the second step, the boronic acid undergoes a second Suzuki coupling with 4-bromobiphenyl, followed by hydrolysis of the boronate ester to the primary amine. This sequential strategy achieves an overall yield of 62%, though the multi-step purification process complicates scalability.
Copper-Catalyzed C–N Coupling for Sterically Hindered Systems
Copper-mediated catalysis addresses challenges posed by the biphenyl groups’ steric bulk. A modified Ullmann reaction employs copper(I) thiophene-2-carboxylate (CuTC) and trans-N,N'-dimethylcyclohexane-1,2-diamine as a ligand in DMSO at 100°C . Using 4,4'-diiodobiphenyl and aqueous ammonia, this method attains a 68% yield within 18 hours. The ligand’s electron-donating properties enhance catalytic turnover, while DMSO’s high boiling point facilitates efficient mixing.
Comparative Analysis of Synthetic Routes
| Method | Catalyst System | Yield (%) | Reaction Time (h) | Key Advantage | Limitation |
|---|---|---|---|---|---|
| Reductive Amination | NaBH3CN | 65–70 | 48–72 | Simple precursor synthesis | Low atom economy |
| Ullmann Coupling | CuI/1,10-phenanthroline | 55–60 | 24 | Direct C–N bond formation | High temperature required |
| Buchwald-Hartwig | Pd2(dba)3/Xantphos | 72–78 | 12 | Mild conditions | Costly palladium catalysts |
| Suzuki-Amination | Pd(PPh3)4 | 62 | 36 (total) | Modular biphenyl construction | Multi-step purification |
| Copper-Catalyzed | CuTC/diamine ligand | 68 | 18 | Steric hindrance tolerance | Ligand synthesis complexity |
Chemical Reactions Analysis
Types of Reactions
(DIBIPHENYL-4-YLMETHYL)AMINE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and water radical cations.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acid chlorides, and anhydrides.
Major Products
Oxidation: Quaternary ammonium salts.
Reduction: Amine oxides.
Substitution: Various substituted amines and amides.
Scientific Research Applications
(DIBIPHENYL-4-YLMETHYL)AMINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (DIBIPHENYL-4-YLMETHYL)AMINE involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. This nucleophilic behavior allows it to form covalent bonds with electrophilic centers in other molecules, leading to the formation of new chemical entities .
Comparison with Similar Compounds
1-(Biphenyl-4-yl)methanamine
[1,1'-Biphenyl]-3-yl(phenyl)methanamine
Fe-II Complexes with N4Py Ligands
- Structure : Pentadentate ligands such as MeN4Py (1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)ethanamine) coordinate Fe(II) ions for spin-state studies .
- Relevance : These ligands demonstrate how methanamine backbones with bulky aromatic substituents (e.g., pyridyl groups) influence metal coordination and spin-state equilibria.
- Key Difference: The biphenyl substituents in 1,1-di(biphenyl-4-yl)methanamine may offer stronger π-π interactions but lack the pyridyl donor atoms critical for metal chelation.
3-Aryl-1-(1,1′-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propanes
- Structure : Carba-analogues of methanamine derivatives with imidazole and biphenyl groups.
- Key Difference : The imidazole moiety introduces hydrogen-bonding capability, which is absent in the purely aromatic this compound.
Q & A
Q. What in vitro models are appropriate for studying the compound’s neuropharmacological potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
